4-Bromo-3-chloro-2-hydroxybenzaldehyde 4-Bromo-3-chloro-2-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1427438-98-9
VCID: VC5085565
InChI: InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
SMILES: C1=CC(=C(C(=C1C=O)O)Cl)Br
Molecular Formula: C7H4BrClO2
Molecular Weight: 235.46

4-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS No.: 1427438-98-9

Cat. No.: VC5085565

Molecular Formula: C7H4BrClO2

Molecular Weight: 235.46

* For research use only. Not for human or veterinary use.

4-Bromo-3-chloro-2-hydroxybenzaldehyde - 1427438-98-9

Specification

CAS No. 1427438-98-9
Molecular Formula C7H4BrClO2
Molecular Weight 235.46
IUPAC Name 4-bromo-3-chloro-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Standard InChI Key LOTVJXPEUIMWLX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C=O)O)Cl)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Bromo-2-hydroxybenzaldehyde belongs to the ortho-hydroxybenzaldehyde family, featuring a bromine substituent at the para position relative to the hydroxyl group. The planar aromatic ring system facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Melting Point50–54°C
Boiling Point256.2±25.0°C (760 mmHg)
Density1.7±0.1 g/cm³
LogP (Octanol-Water)2.92
Vapor Pressure (25°C)0.0±0.5 mmHg

The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions.

Spectroscopic Characterization

  • ¹H NMR (source ): Peaks at δ 10.05 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.60–7.45 (m, 2H aromatic), and 6.95 (d, 1H aromatic).

  • HPLC Purity: 99% after purification via acid-base partitioning .

Synthesis Methodologies

Patent-Pending Industrial Synthesis (CN117142931A)

A scalable four-step process achieves 94% isolated yield:

Step 1: Complex Formation

  • Reagents: m-Bromophenol (1 eq), triethylamine (4–5 eq), MgCl₂ (1.5–2 eq)

  • Conditions: 30–60°C in acetonitrile, 30 min

  • Mechanism: Mg²⁺ coordinates with phenolic oxygen, activating the aromatic ring for electrophilic substitution.

Step 2: Electrophilic Formylation

  • Reagent: Paraformaldehyde (1–1.5 eq)

  • Conditions: 70–90°C, 6 h

  • Key Insight: Mg²⁺ polarizes the carbonyl group of paraformaldehyde, enhancing electrophilicity.

Step 3: Purification via Imine Formation

  • Treatment: Ammonia water precipitates 4-bromo-2-hydroxybenzylamine, removing polar impurities.

  • Yield: 85% recovery after filtration.

Step 4: Acid-Mediated Regeneration

  • Reagent: 6 M HCl

  • Process: Imine hydrolysis regenerates the aldehyde, with final purity ≥99% by HPLC .

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Limitation
CN117142931A 9499Requires multiple steps
LiAlH₄ Reduction 6892Pyrophoric reagents
m-Chlorophenol Route 5585Isomer contamination

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The hydroxyl group directs incoming electrophiles to the ortho/para positions. Bromine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for further substitution .

Aldehyde Transformations

  • Condensation: Forms Schiff bases with amines, useful in coordination chemistry.

  • Oxidation: Stable to air oxidation due to intramolecular hydrogen bonding between -OH and -CHO groups .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antimicrobial Agents: Serves as a precursor to quinolone antibiotics.

  • Anticancer Research: Brominated benzaldehydes inhibit tubulin polymerization in MDA-MB-231 breast cancer cells (IC₅₀ = 3.2 μM) .

Agrochemical Development

  • Herbicides: Derivatives show auxin-like activity in Arabidopsis thaliana at 10 ppm .

  • Pesticides: Bromine enhances lipophilicity, improving cuticle penetration in insecticidal formulations.

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